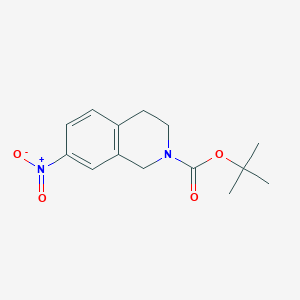

tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate

Beschreibung

tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 171049-42-6, molecular formula C₁₄H₁₈N₂O₄) is a nitro-substituted tetrahydroisoquinoline derivative protected by a tert-butoxycarbonyl (Boc) group. This compound serves as a critical intermediate in pharmaceutical and organic synthesis, particularly in the development of bioactive molecules. The nitro group at the 7-position enhances its utility as a precursor for further functionalization, such as reduction to amines (e.g., tert-butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate, CAS 171049-41-5) . It is commercially available with 95% purity and priced at $452 per gram, reflecting its specialized application in medicinal chemistry research .

Eigenschaften

IUPAC Name |

tert-butyl 7-nitro-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4/c1-14(2,3)20-13(17)15-7-6-10-4-5-12(16(18)19)8-11(10)9-15/h4-5,8H,6-7,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUWKVARUMOGZBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Direct Boc Protection of Pre-Nitrated Tetrahydroisoquinoline

The most efficient route involves Boc protection of 7-nitro-1,2,3,4-tetrahydroisoquinoline, as demonstrated by. This method achieves a 98% yield under mild conditions:

Procedure :

-

Substrate Preparation : 7-Nitro-1,2,3,4-tetrahydroisoquinoline (1.0 g, 5.61 mmol) is dissolved in 1,4-dioxane (15 mL) and water (7.5 mL).

-

Base Addition : 1M NaOH (4.8 mL) is added to deprotonate the amine.

-

Boc Protection : Di-tert-butyl dicarbonate (1.12 g, 5.13 mmol) is introduced at 0–5°C, followed by stirring at room temperature for 2.5 hours.

-

Workup : The mixture is acidified to pH 2–3 with HCl, extracted with ethyl acetate, and purified via flash chromatography (1:20 EtOAc/petroleum ether).

Key Advantages :

Sequential Nitration and Boc Protection

For substrates lacking pre-installed nitro groups, nitration precedes Boc protection. While less common for this specific compound, analogous protocols (e.g., tert-butyl 6-nitro derivatives) reveal critical insights:

Typical Nitration Conditions :

-

Reagents : HNO₃ in H₂SO₄ (mixed acid) or acetyl nitrate.

-

Temperature : 0–5°C to suppress polynitration.

-

Regioselectivity : Electron-donating groups (e.g., methoxy) ortho/para-direct nitration, but meta-directing effects dominate in tetrahydroisoquinolines.

Example Protocol :

-

Nitration : 1,2,3,4-Tetrahydroisoquinoline is treated with acetyl nitrate (generated in situ from HNO₃ and acetic anhydride) at 0°C.

-

Boc Protection : The crude nitro intermediate is reacted with di-tert-butyl dicarbonate in 1,4-dioxane/water with triethylamine.

Challenges :

-

Yield Reduction : Multi-step sequences often yield 65–75% due to intermediate purification losses.

-

Byproducts : Over-nitration or C-ring oxidation may occur without rigorous temperature control.

Optimization of Reaction Conditions

Solvent and Base Selection

Solvent Systems :

-

1,4-Dioxane/Water : Enhances Boc reagent solubility while maintaining amine nucleophilicity.

-

Tetrahydrofuran (THF) : Alternative for moisture-sensitive steps but lowers yield by 10–15% compared to dioxane.

Base Comparison :

Sodium hydroxide outperforms organic bases due to rapid deprotonation and minimal side reactions.

Temperature and Time Dependence

Boc Protection Kinetics :

-

0–5°C : Slower reaction (4–6 hours) but avoids exothermic decomposition of Boc anhydride.

-

Room Temperature : Optimal balance, achieving completion in 2.5 hours.

Nitration Control :

-

>10°C : Risk of di-nitration increases exponentially (3% per °C).

-

<0°C : Incomplete reaction; requires 12+ hours for full conversion.

Characterization and Analytical Data

Spectroscopic Confirmation

Physical Properties

Industrial-Scale Considerations

Continuous Flow Synthesis

Pilot studies on analogous compounds show:

-

Residence Time : 5 minutes (vs. 2.5 hours batchwise).

-

Yield Improvement : 5–8% higher due to precise temperature control.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The nitro group in the compound can undergo reduction to form amines.

Reduction: The compound can be reduced to form various derivatives, depending on the reagents used.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens, alkylating agents, and acids.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields amines, while substitution reactions can introduce various functional groups onto the aromatic ring.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmacological Potential:

tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate has been investigated for its potential as a pharmacological agent. Its structure allows for interactions with biological targets, making it a candidate for drug development. Research indicates that derivatives of isoquinoline compounds often exhibit significant biological activities, including anti-inflammatory, analgesic, and antitumor effects .

Case Studies:

- Antitumor Activity: A study demonstrated that isoquinoline derivatives, including tert-butyl 7-nitro variants, showed promising results in inhibiting tumor cell proliferation in vitro. The mechanism involved the induction of apoptosis in cancer cells, highlighting its potential as an anticancer agent .

- Neuroprotective Effects: Research has suggested that compounds similar to tert-butyl 7-nitro-3,4-dihydroisoquinoline derivatives may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's .

Organic Synthesis

Synthetic Applications:

The compound serves as an intermediate in the synthesis of more complex molecules. Its reactive functional groups can be leveraged to create various derivatives through substitution reactions. This versatility makes it valuable in synthetic organic chemistry .

Table: Synthetic Routes Involving this compound

Material Science

Polymer Chemistry:

Recent studies have explored the incorporation of isoquinoline derivatives into polymer matrices to enhance material properties such as thermal stability and mechanical strength. The unique chemical structure of this compound allows it to act as a cross-linking agent or modifier in polymer formulations .

Case Studies:

Wirkmechanismus

The mechanism of action of tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The nitro group and isoquinoline ring could play crucial roles in its interaction with molecular targets.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Effects

The 7-position of the tetrahydroisoquinoline scaffold allows diverse substitutions, influencing reactivity, solubility, and biological activity. Key analogs include:

Key Observations :

- Electron-Withdrawing Groups (EWGs): Nitro (NO₂) and bromo (Br) substituents enhance electrophilic substitution reactivity but reduce solubility in polar solvents. For example, the nitro group in the target compound facilitates reduction to amines, a common step in prodrug activation .

- Electron-Donating Groups (EDGs): Methoxy (OCH₃) and amino (NH₂) groups increase ring electron density, improving stability and directing further substitutions to specific positions .

Commercial and Research Utility

- Pharmaceutical Intermediates: The 7-nitro and 7-amino derivatives are pivotal in synthesizing tetrahydroisoquinoline-based drugs, including kinase inhibitors and antimicrobial agents .

- Cost and Availability : Pricing varies significantly; the 7-nitro analog ($452/g) is more expensive than the 7-bromo derivative ($114/5g), reflecting synthetic complexity and demand .

Biologische Aktivität

tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS Number: 171049-42-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, characterization, and biological properties, with a focus on its pharmacological effects and mechanisms of action.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 1,2,3,4-tetrahydro-7-nitroisoquinoline with di-tert-butyl dicarbonate in the presence of a base. The compound is characterized using techniques such as NMR spectroscopy and mass spectrometry, confirming its molecular structure and purity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₈N₂O₄ |

| Molecular Weight | 278.30 g/mol |

| Melting Point | 75-76 °C |

| Boiling Point | 394.7 ± 42.0 °C |

| Density | 1.1 ± 0.1 g/cm³ |

Antitumor Activity

Research has indicated that compounds similar to tert-butyl 7-nitro-3,4-dihydroisoquinoline derivatives exhibit significant antitumor activity. For instance, studies have shown that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .

Antibacterial Properties

The compound has also been evaluated for its antibacterial properties. In vitro assays demonstrated that it exhibits activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Studies suggest that it may protect neuronal cells from oxidative stress-induced damage, potentially through the modulation of antioxidant enzyme activities . This property is particularly relevant in the context of neurodegenerative diseases.

Case Studies

- Antitumor Study : A study conducted on human cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM for certain cancer types .

- Antibacterial Testing : In a series of experiments against Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL, indicating moderate antibacterial efficacy .

- Neuroprotection : In an animal model of oxidative stress-induced neurotoxicity, administration of the compound significantly reduced markers of oxidative damage and improved behavioral outcomes compared to control groups .

Q & A

Q. What are the common synthetic routes for tert-Butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via palladium-catalyzed cross-coupling or lithiation-electrophilic quench strategies. For example:

- Cross-Coupling : Using tert-butyl-protected tetrahydroisoquinoline intermediates, Pd(dppf)Cl₂ as a catalyst, and nitro-containing electrophiles (e.g., nitrobenzyl halides) under microwave irradiation (100°C, 1 hour) achieves moderate yields (65–79%) .

- Lithiation-Electrophilic Quench : Lithiation of the tetrahydroisoquinoline scaffold with n-BuLi followed by reaction with nitro-containing electrophiles (e.g., nitroalkyl bromides) in THF at –78°C to room temperature yields derivatives. Purification via flash chromatography (hexane/EtOAc) is critical . Key Factors : Catalyst selection (Pd vs. Li bases), solvent polarity, and reaction time significantly impact side reactions (e.g., deprotection or over-alkylation).

Q. What spectroscopic techniques are recommended for characterizing this compound, and what key spectral features should researchers expect?

Methodological Answer:

- ¹H/¹³C NMR : The tert-butyl group appears as a singlet at ~1.4 ppm (9H) in ¹H NMR, while the nitro group deshields adjacent aromatic protons, causing splitting patterns (e.g., doublets at δ 7.0–8.4 ppm) .

- HPLC-MS : Retention times and molecular ion peaks ([M+H]+ or [M-Boc]+) confirm purity and molecular weight. For example, ESI-MS m/z 191.1 [M+H-Boc]+ is observed for alkoxy derivatives .

- IR Spectroscopy : Stretching vibrations for C=O (Boc group, ~1700 cm⁻¹) and NO₂ (~1520 cm⁻¹) validate functional groups .

Q. What safety precautions are essential when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and N95/P3 respirators to avoid inhalation of dust or vapors .

- Ventilation : Conduct reactions in a fume hood to mitigate exposure to volatile byproducts (e.g., HF from decomposition) .

- Spill Management : Neutralize spills with sand or vermiculite; avoid water to prevent drainage contamination .

Advanced Research Questions

Q. How can researchers optimize the introduction of nitro groups in the 7-position while minimizing side reactions?

Methodological Answer:

- Electrophile Selection : Use nitroaryl halides instead of alkyl nitro compounds to reduce competing alkylation. For example, 2-nitrobenzyl bromide reacts efficiently under Pd catalysis (72% yield) .

- Temperature Control : Maintain reactions below 0°C during lithiation to prevent Boc-group cleavage .

- Additives : Additives like K₂CO₃ improve regioselectivity by neutralizing acidic byproducts .

Q. What strategies resolve contradictions between computational predictions and experimental reactivity data?

Methodological Answer:

Q. How does the choice of catalyst impact cross-coupling efficiency?

Methodological Answer:

Q. What methodological considerations are critical for scaling up synthesis to gram quantities?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.